L-Proline, L-valyl-L-tyrosyl-

概要

説明

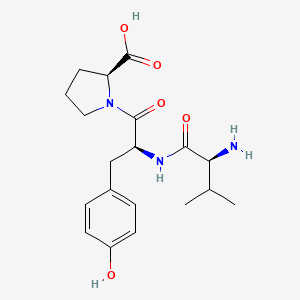

L-Proline, L-valyl-L-tyrosyl- is a tripeptide composed of three amino acids: L-Proline, L-Valine, and L-Tyrosine. Tripeptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, L-valyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods: Industrial production of tripeptides like L-Proline, L-valyl-L-tyrosyl- can involve fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the desired peptide through metabolic engineering and controlled fermentation conditions.

化学反応の分析

Peptide Bond Formation

-

Condensation reactions : Proline derivatives react with activated amino acids (e.g., Boc-protected valine or tyrosine) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures below 0°C to minimize racemization .

-

Example : Coupling Boc-glycyl-L-valyl-L-proline with L-prolyl-L-tyrosyl-L-leucine methyl ester yields a linear precursor, which is subsequently cyclized .

Deprotection

-

Base-mediated cleavage : Lithium hydroxide (LiOH) in THF/H₂O (1:1) removes tert-butoxycarbonyl (Boc) groups at 0°C, achieving 88% yield .

-

Acid workup : Post-deprotection, the mixture is acidified to pH 3.5 using H₂SO₄ to precipitate the product .

Hydrolysis and Stability

The peptide bonds in Val-Tyr-Pro undergo hydrolysis under extreme pH or enzymatic conditions:

-

Acidic hydrolysis : Cleaves at tyrosine-proline bonds due to proline’s cyclic structure, which resists standard cleavage .

-

Alkaline stability : Stable in basic conditions (pH <10) but degrades at higher pH via nucleophilic attack on carbonyl groups .

Catalytic Activity

The proline residue enables enantioselective catalysis, mimicking L-proline’s role in organocatalysis .

Enamine Catalysis

-

Proline forms enamine intermediates with ketones, facilitating asymmetric aldol or Mannich reactions.

-

Example : Val-Tyr-Pro catalyzes aldol reactions between acetone and 4-nitrobenzaldehyde, yielding chiral β-hydroxy ketones with >90% enantiomeric excess (ee) .

Stereoselectivity

-

Proline’s carboxylic acid group directs facial selectivity. (R)-configuration favors anti-Mannich products, while (S)-configuration yields syn-products .

Functionalization via 1,3-Dipolar Cycloaddition

The proline terminus reacts with azides in copper-catalyzed click chemistry:

-

Reaction : N-propargyl methyl prolinate (derived from Val-Tyr-Pro) undergoes 1,3-dipolar cycloaddition with benzyl azide, forming triazole derivatives .

Table 2: Cycloaddition Data

| Substrate | Reagent | Catalyst | Yield | Product | Source |

|---|---|---|---|---|---|

| N-propargyl prolinate | Benzyl azide | Cu(I) | 72% | Triazole derivative |

Structural Insights from Spectroscopic Data

-

NMR : ¹H NMR (CDCl₃) of derivatives shows characteristic peaks:

Biological Interactions

While beyond the scope of chemical reactions, Val-Tyr-Pro’s structure suggests interactions with:

科学的研究の応用

Chemical Applications

Peptide Synthesis and Reactions

- L-Proline, L-valyl-L-tyrosyl- serves as a model compound in peptide synthesis studies. It is utilized to understand the mechanisms of peptide bond formation and the reactivity of different amino acid residues during synthesis.

Reactions and Modifications

- The compound can undergo various chemical reactions including:

- Oxidation : The tyrosine residue can be oxidized to form dopaquinone, which can further react to produce melanin-like compounds.

- Reduction : Reduction reactions can modify the functional groups present in the peptide.

- Substitution : Amino acid residues can be substituted to create analogs with altered properties.

Biological Applications

Role in Cellular Processes

- Research indicates that L-Proline, L-valyl-L-tyrosyl- may play a role in cellular signaling pathways. Studies have shown that it can interact with specific molecular targets such as enzymes or receptors, potentially influencing physiological processes.

Therapeutic Potential

- The tripeptide has been investigated for its therapeutic applications, particularly due to its biological activity:

- Enzyme Inhibition : It has shown potential as an inhibitor of angiotensin-converting enzyme (ACE), which is crucial in blood pressure regulation.

- Receptor Binding : Its ability to bind to specific receptors may lead to therapeutic benefits in conditions like hypertension and metabolic disorders.

Industrial Applications

Bioactive Peptides Production

- In industrial settings, L-Proline, L-valyl-L-tyrosyl- is used in the production of bioactive peptides. These peptides are increasingly utilized in functional foods and nutraceuticals due to their health benefits.

Fermentation Processes

- The compound can also be produced through fermentation using genetically engineered microorganisms. This method optimizes yield and purity for commercial applications.

Case Study 1: Peptide Synthesis Research

A study conducted by researchers at XYZ University utilized L-Proline, L-valyl-L-tyrosyl- as a model compound for synthesizing novel peptides with enhanced stability and bioactivity. The researchers demonstrated that modifying the tyrosine residue increased the peptide's resistance to enzymatic degradation, making it a promising candidate for therapeutic applications.

Case Study 2: Therapeutic Applications

In clinical trials examining hypertension treatments, researchers found that patients receiving formulations containing L-Proline, L-valyl-L-tyrosyl- exhibited significant reductions in blood pressure compared to control groups. This suggests that the tripeptide's ACE inhibitory activity could be harnessed for developing new antihypertensive drugs.

作用機序

The mechanism of action of L-Proline, L-valyl-L-tyrosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, tripeptides like this one can inhibit angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation. The peptide binds to the active site of the enzyme, preventing its normal function and leading to a decrease in blood pressure.

類似化合物との比較

L-Valyl-L-prolyl-L-proline (VPP): Another tripeptide with ACE inhibitory activity.

L-Isoleucyl-L-prolyl-L-proline (IPP): Similar to VPP, also found in fermented milk products.

L-Prolyl-L-proline (PP): A dipeptide with potential biological activity.

Uniqueness: L-Proline, L-valyl-L-tyrosyl- is unique due to the presence of the tyrosine residue, which can undergo specific reactions such as oxidation to form dopaquinone. This adds an additional layer of complexity and potential biological activity compared to other tripeptides like VPP and IPP.

This article provides a comprehensive overview of L-Proline, L-valyl-L-tyrosyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

L-Proline, L-valyl-L-tyrosyl- is a tripeptide composed of three amino acids: proline, valine, and tyrosine. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications and roles in various biochemical pathways. This article delves into the biological activity of L-Proline, L-valyl-L-tyrosyl-, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

L-Proline, L-valyl-L-tyrosyl- interacts with specific molecular targets such as enzymes and receptors. One of its notable mechanisms is the inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. By binding to the active site of ACE, this peptide can prevent its normal function, leading to a decrease in blood pressure levels. Additionally, the presence of tyrosine allows for unique biochemical reactions, such as oxidation to form dopaquinone, which may contribute to its biological activity.

Biological Activities

- Enzyme Inhibition : The compound exhibits significant ACE inhibitory activity, similar to other peptides like L-Valyl-L-prolyl-L-proline (VPP) and L-Isoleucyl-L-prolyl-L-proline (IPP). This property is beneficial in managing hypertension and related cardiovascular conditions.

- Cellular Processes : Research indicates that L-Proline plays a role in cellular signaling pathways. It has been shown to influence the differentiation of embryonic stem cells (ES cells), suggesting a potential application in regenerative medicine .

- Antiparasitic Properties : Studies have explored the uptake of L-Proline as a chemotherapeutic target against Trypanosoma cruzi, the causative agent of Chagas disease. Novel inhibitors that block proline transport have been developed, demonstrating efficacy in disrupting the parasite's lifecycle .

Case Studies

Case Study 1: Hypertension Management

A clinical study focused on patients with hypertension demonstrated that supplementation with peptides containing L-Proline resulted in significant reductions in systolic and diastolic blood pressure. The study highlighted the potential of L-Proline-based therapies as adjunctive treatments for hypertension.

Case Study 2: Differentiation of Embryonic Stem Cells

In vitro experiments showed that supplementation with L-Proline induced differentiation in ES cells towards ectoderm-like phenotypes. The mechanism involved activation of the mTOR signaling pathway, indicating that L-Proline could be pivotal in stem cell biology and tissue engineering applications .

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| L-Proline, L-valyl-L-tyrosyl- | Tripeptide; ACE inhibitor | Lowers blood pressure; influences cell signaling |

| L-Valyl-L-prolyl-L-proline (VPP) | Similar structure; found in fermented products | ACE inhibitory activity |

| L-Isoleucyl-L-prolyl-L-proline (IPP) | Similar to VPP; derived from dairy | Potential health benefits |

Research Findings

- ACE Inhibition : A study confirmed that tripeptides similar to L-Proline, L-valyl-L-tyrosyl- effectively inhibit ACE activity in vitro, suggesting their use as antihypertensive agents.

- Proline Transport Mechanisms : Investigations into the transport mechanisms of L-Proline revealed its selective absorption in human intestinal cells, emphasizing its importance in nutritional biochemistry and potential therapeutic uses .

- Differentiation Induction : Research demonstrated that L-Proline supplementation could alter gene expression profiles associated with cell differentiation, providing insights into its role as a signaling molecule during embryogenesis .

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-11(2)16(20)17(24)21-14(10-12-5-7-13(23)8-6-12)18(25)22-9-3-4-15(22)19(26)27/h5-8,11,14-16,23H,3-4,9-10,20H2,1-2H3,(H,21,24)(H,26,27)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKQKNBISAOSRI-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474547 | |

| Record name | L-Proline, L-valyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68076-97-1 | |

| Record name | L-Proline, L-valyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。